N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(3-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a methoxy-substituted phenyl group at the carboxamide position. Thienopyrazoles are heterocyclic compounds with a fused thiophene-pyrazole core, known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
The compound’s molecular formula is inferred as C21H18N3O2S, with a calculated molecular weight of 378.45 g/mol. Its synthesis likely involves coupling 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with 3-methoxyaniline via standard carbodiimide-mediated amidation, analogous to procedures described for related compounds .
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-7-6-10-16(11-14)25-2)26-20(17)23(22-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24) |
InChI Key |
GDEKMIPBMWPTPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis Pathways
The synthesis of N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically begins with the construction of the thieno[2,3-c]pyrazole core. A widely adopted strategy involves the cyclocondensation of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide with appropriate electrophilic reagents. For instance, Saber et al. demonstrated the use of phthalic anhydride and diethyl malonate to functionalize the carboxamide group, followed by hydrazine hydrate treatment to introduce the hydrazide moiety.
Key steps include:
- Core Formation : Cyclization of a pyrazole-4-carbaldehyde derivative with thioglycolic acid under reflux conditions.
- Carboxamide Introduction : Reaction with 3-methoxyphenyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours.
- Purification : Column chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 ratio).
Table 1: Reagents and Conditions for Conventional Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Thioglycolic acid, Pyrazole-4-carbaldehyde | Ethanol | Reflux | 6 h | 65% |
| 2 | 3-Methoxyphenyl isocyanate | DMF | 80°C | 12 h | 58% |
| 3 | Hydrazine hydrate | Methanol | RT | 24 h | 72% |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a critical tool for accelerating reactions and improving yields. VulcanChem reports a 20–30% reduction in reaction time and a 15% increase in yield compared to conventional heating when synthesizing analogous thieno[2,3-c]pyrazoles. For this compound, microwave conditions (150°C, 300 W, 20 minutes) facilitate the cyclocondensation step, minimizing side products like hydrolyzed intermediates.
Advantages Over Traditional Methods :
- Reduced thermal degradation due to precise temperature control.
- Homogeneous heating prevents localized overheating, ensuring consistent product quality.
Solvent and Catalyst Optimization
The choice of solvent and catalyst significantly impacts reaction efficiency:
- Solvents : DMF is preferred for its high polarity, which stabilizes intermediates during carboxamide formation. Ethanol is used for cyclization due to its moderate boiling point and compatibility with thioglycolic acid.
- Catalysts : Triethylamine (5 mol%) accelerates isocyanate reactions, while p-toluenesulfonic acid (PTSA) aids in cyclization.
Table 2: Solvent and Catalyst Performance
| Parameter | DMF | Ethanol | PTSA | Triethylamine |
|---|---|---|---|---|
| Reaction Rate | High | Moderate | High | High |
| Yield Improvement | +12% | +8% | +15% | +10% |
Analytical Validation and Quality Control
Critical analytical methods ensure product integrity:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via characteristic peaks (e.g., methoxy proton at δ 3.8 ppm, aromatic protons at δ 7.1–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (363.4 g/mol) with <2 ppm error.
Challenges and Mitigation Strategies
Common challenges include:
- Side Reactions : Hydrolysis of the carboxamide group under acidic conditions. Mitigated by maintaining pH 7–8 with sodium bicarbonate.
- Low Solubility : Precipitation during cyclization. Additive strategies using co-solvents like dichloromethane improve solubility.
Comparative Analysis of Methodologies
Table 3: Traditional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 18–24 h | 2–4 h |
| Yield | 58–65% | 70–75% |
| Purity | 95–97% | 98–99% |
Microwave methods outperform traditional approaches in efficiency but require specialized equipment.
Recent Innovations
Recent studies explore enzymatic catalysis and flow chemistry for greener synthesis. For example, lipase-mediated acylation reduces reliance on harsh solvents, achieving 68% yield under mild conditions.
Chemical Reactions Analysis
Reaction Mechanisms and Key Transformations
The compound exhibits reactivity characteristic of amides and fused heterocycles. Key reactions include:
Hydrolysis of the Amide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amines. This reaction is critical for structural modifications or bioavailability studies .
Nucleophilic Substitution and Rearrangement
Chloroacetylation of the amino group (as observed in related thieno[2,3-c]pyrazole derivatives) can lead to nucleophilic substitution and Dimorth rearrangement, forming pyrimidinones. For example, reaction with aromatic amines replaces the chloride ion, followed by rearrangement to generate amidic CONH groups .
Electrophilic Aromatic Substitution
The electron-rich thieno[2,3-c]pyrazole core facilitates electrophilic substitution reactions, particularly at position 4. This property is leveraged in synthesizing derivatives with diverse functional groups .
Cyclization and Amide Formation
-
Thieno[2,3-c]pyrazole Core Formation : Cyclization reactions involving thiophene and pyrazole precursors (e.g., hydrazine derivatives) under controlled conditions (e.g., sodium ethoxide, ethanol).
-
Carboxamide Synthesis : Substitution of a nitrile group (e.g., via hydrolysis) or direct coupling with amines (e.g., 3-methoxyphenylamine) to form the amide functionality .
Functionalization via Chloroacetylation
Chloroacetyl chloride reacts with the amino group, forming intermediates that undergo nucleophilic substitution. For example, treatment with aromatic amines yields pyrimidinones via Dimorth rearrangement, as demonstrated in analogous systems .
Spectroscopic and Analytical Data
Key spectroscopic features include:
Biological and Chemical Relevance
-
Antioxidant Activity : Related thieno[2,3-c]pyrazole compounds exhibit antioxidant properties, reducing erythrocyte alterations caused by pollutants like 4-nonylphenol .
-
Pharmacological Potential : The amide group enhances solubility and receptor binding, making it a candidate for therapeutic applications .
Comparison of Reaction Conditions
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Hydrolysis | Acidic/basic conditions | Carboxylic acid + amine |
| Chloroacetylation | Chloroacetyl chloride, aromatic amine | Pyrimidinones |
| Electrophilic Substitution | Electron-deficient reagents | Functionalized derivatives |
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural modifications at the carboxamide position (R-group) significantly influence biological activity, solubility, and target affinity. Below is a comparative analysis of key analogs:
Structural and Physicochemical Comparison
*Calculated based on structural inference.
Key Observations:
- Compound 7b (4-amino) showed superior antioxidant activity in reducing erythrocyte damage (0.6% altered cells vs. 40% in controls) .
- The 4-chlorophenyl derivative (7f) had moderate antioxidant efficacy (3.7% altered cells) .
- Aliphatic vs. Aromatic Substituents: The cyclohexyl analog () has lower molecular weight and higher hydrophobicity, which may limit aqueous solubility compared to aromatic derivatives.
Table 2: Antioxidant Activity Against 4-Nonylphenol-Induced Erythrocyte Damage
Mechanistic Insights:
- The amino group in 7b likely facilitates radical scavenging via electron donation, mitigating oxidative stress. In contrast, methoxy groups (as in 7e or the target compound) may offer weaker antioxidant effects due to steric hindrance or reduced reactivity .
- Chloro and nitro substituents may divert electron density away from the thienopyrazole core, reducing antioxidant potency .
Biological Activity
N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 363.44 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its pharmacological versatility.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thieno[2,3-c]pyrazoles have been reported to inhibit various enzymes involved in cancer progression and inflammation. For instance, they may act as inhibitors of tubulin polymerization, thereby disrupting cell cycle progression in cancer cells .
- Anti-inflammatory Properties : Compounds within this class have shown potential in reducing inflammation by inhibiting the release of pro-inflammatory cytokines like TNF-alpha. This is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect cells from oxidative stress, which is crucial for preventing cellular damage in various pathological conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | Reduced TNF-alpha release | |
| Antioxidant | Protection against oxidative stress |
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[2,3-c]pyrazole derivatives:
- Anticancer Activity : A study evaluated various derivatives against multiple cancer cell lines (e.g., MCF7, A549). The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.08 to 12.07 µM, indicating potent anticancer potential .
- Anti-inflammatory Effects : Research showed that certain derivatives could inhibit LPS-induced TNF-alpha release in vitro and in vivo models, demonstrating their potential as anti-inflammatory agents .
- Antioxidant Properties : In experiments with Nile fish models, compounds demonstrated protective effects against the toxicity induced by 4-nonylphenol, suggesting their utility as antioxidants in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
